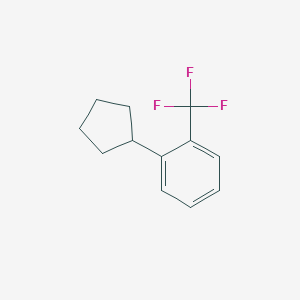

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No. B8781390

Key on ui cas rn:

1206125-14-5

M. Wt: 214.23 g/mol

InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09447041B2

Procedure details

To a 50 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, was added dry THF (35 L) and cooled to 0-5° C. To the flask was added Iron (III) chloride (2.7 kg, 0.15 eq) portion wise over 30-60 min. and stirred for 15-30 min. resulting in a clear greenish solution. Under a nitrogen atmosphere in a dry 100 gallon glass lined reactor was added THF (87.5 L) and magnesium turnings (4.05 kg, 1.5 eq), and cooled to 0-5° C. To the THF and magnesium mixture was added the solution of FeCl3 in THF at a rate to maintain the internal temperature below 10° C. To the resulting yellow/green mixture was added TMEDA (15.5 kg, 1.2 eq) at a rate to maintain the internal temperature below 20° C. The resulting reaction mixture was heated to 40-45° C. for 1 hour and a mixture of 1 bromo-2-(trifluoromethyl)benzene (25 kg, 1.0 eq) and bromocyclopentane (19.9 kg, 1.2 eq) was added to the reaction mixture at a rate to maintain an internal temperature below 25° C. The resulting reaction mixture was allowed to stir at room temperature overnight and subsequently cooled to an internal temperature of 0-5° C. To the resulting mixture was added 6 N HCl (100 L, 1.5 h) at such a rate as to maintain the internal temperature below 15° C. (caution, very exothermic). After the quench, MTBE (200 L) was added and the reactor contents was stirred for 30 min. The phases were separated and the aqueous layer back extracted with MTBE (75 L). The combined organic layers were washed with H2O (50 L), brine (50 L) and dried (MgSO4). The mixture was filtered through an in-line (1 micron) filter cartridge followed by an additional in-line (0.45 micron) filter cartridge into a clean dry reactor. The solvent was evaporated under vacuum (jacket ≦30° C.) and co-evaporated with heptanes (2×25 L) to provide a viscous liquid. The viscous liquid was dissolved in heptanes (100 L) and passed through a silica plug (25 kg). The silica plug was eluted with heptanes (TLC, Rf˜0.8, silica gel, heptanes) and the fractions containing the product were evaporated to provide the title compound as a yellow liquid, 11.7 kg (49.2%), purity as determined by HPLC was 94.1%. 1H NMR conforms to reference standard.

[Compound]

Name

glass

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

heptanes

Quantity

100 L

Type

solvent

Reaction Step Two

[Compound]

Name

FeCl3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].CN(CCN(C)C)C.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].Br[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.Cl>C1COCC1.[Fe](Cl)(Cl)Cl.CC(OC)(C)C>[CH:22]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[CH2:26][CH2:25][CH2:24][CH2:23]1

|

Inputs

Step One

[Compound]

|

Name

|

glass

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

heptanes

|

|

Quantity

|

100 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

2.7 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)(Cl)Cl

|

Step Four

Step Five

Step Six

|

Name

|

|

|

Quantity

|

35 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

200 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Eight

|

Name

|

|

|

Quantity

|

15.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)CCN(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

25 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

19.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1CCCC1

|

Step Ten

|

Name

|

|

|

Quantity

|

100 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 15-30 min.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 50 L three-neck round-bottom flask equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a clear greenish solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0-5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 10° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 40-45° C. for 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture at a rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain an internal temperature below 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

subsequently cooled to an internal temperature of 0-5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 15° C. (caution, very exothermic)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reactor contents was stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer back extracted with MTBE (75 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with H2O (50 L), brine (50 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through an in-line (1 micron)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter cartridge

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter cartridge into a clean dry reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under vacuum (jacket ≦30° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a viscous liquid

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica plug was eluted with heptanes (TLC, Rf˜0.8, silica gel, heptanes)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the fractions containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were evaporated

|

Outcomes

Product

Details

Reaction Time |

22.5 (± 7.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |